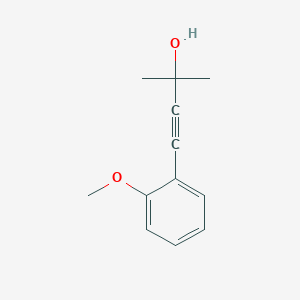![molecular formula C12H16N2O4S B14144206 N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 22184-96-9](/img/structure/B14144206.png)
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H16N2O4S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a phenyl ring connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:
Formation of 3-nitrobenzenesulfonyl chloride: This is achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with morpholine: The 3-nitrobenzenesulfonyl chloride is then reacted with morpholine to form 3-(morpholine-4-sulfonyl)nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same general synthetic route described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Wissenschaftliche Forschungsanwendungen
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Wirkmechanismus
The mechanism of action of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death. In anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a hydroxyethyl group instead of an acetamide group.
4-(3-Bromophenylsulfonyl)morpholine: Contains a bromophenyl group instead of an acetamide group.
4-(3-Nitrophenylsulfonyl)morpholine: Contains a nitrophenyl group instead of an acetamide group .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
22184-96-9 |
|---|---|
Molekularformel |
C12H16N2O4S |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)13-11-3-2-4-12(9-11)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
InChI-Schlüssel |
XKJWQDBHVIZZMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)

![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
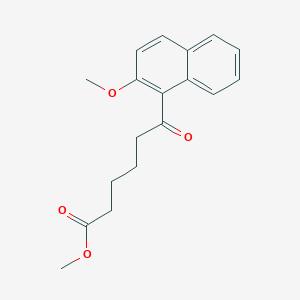
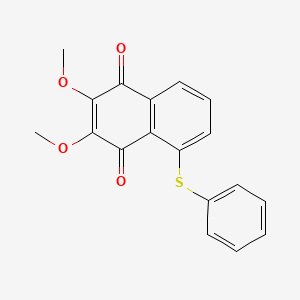
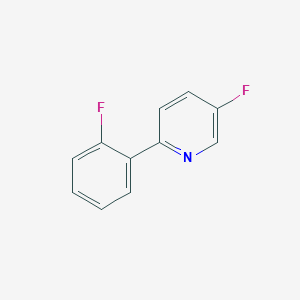
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
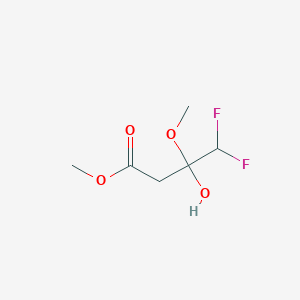
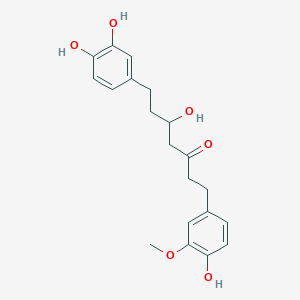

![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
